molecular formula C20H16N2O2S B2783736 2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797143-06-6

2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2783736
CAS No.: 1797143-06-6
M. Wt: 348.42
InChI Key: MJZAVZWCQCWQLS-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a novel, potent small-molecule antagonist of Exchange Proteins directly Activated by cAMP (EPAC) . EPAC proteins are intracellular cAMP sensors that act as guanine nucleotide exchange factors (GEFs) for the Rap1 and Rap2 GTPases, playing critical roles in regulating insulin secretion, cell adhesion, migration, and differentiation . This compound was specifically designed and synthesized to explore the structure-activity relationships (SAR) of the EPAC binding site, leading to the development of diversified analogues with low micromolar inhibitory activity . The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, known for its relevance in designing biologically active compounds . In vitro evaluation using purified recombinant EPAC1 proteins has demonstrated that this compound and its close analogues effectively inhibit EPAC1-mediated Rap1b-bGDP exchange, establishing its value as a pharmacological probe . It serves as a critical tool for researchers investigating cAMP signaling pathways beyond protein kinase A (PKA), with potential applications in studying cancer, diabetes, and heart failure . The molecular formula is C20H16N2O2S and the molecular weight is 348.4 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-20(11-18-17-7-3-4-8-19(17)24-22-18)21-12-14-5-1-2-6-16(14)15-9-10-25-13-15/h1-10,13H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZAVZWCQCWQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=NOC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of benzo[d]isoxazole: This can be achieved through the cyclization of ortho-nitrobenzyl alcohols with hydroxylamine.

    Synthesis of thiophene derivatives: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or by the reaction of butane-2,3-dione with elemental sulfur.

    Coupling reactions: The benzo[d]isoxazole and thiophene derivatives are then coupled using a suitable linker, such as an acetamide group, under conditions that may involve catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]isoxazole and thiophene rings.

    Reduction: Reduced forms of the benzo[d]isoxazole and thiophene rings.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies of enzyme inhibition and receptor binding due to its complex structure and potential bioactivity.

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways by inhibiting key enzymes or binding to specific receptors, thereby altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]thiazol-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
  • 2-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Uniqueness

2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is unique due to the presence of both benzo[d]isoxazole and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and electronic characteristics.

Biological Activity

2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features, which include the benzo[d]isoxazole and thiophene moieties. These components are known to contribute to various biological activities, making this compound a candidate for further research in drug development.

The compound has a molecular formula of C18_{18}H16_{16}N2_{2}O and a molecular weight of 284.34 g/mol. Its structure is characterized by the presence of both benzene and thiophene rings, which are known for their electronic properties that can influence biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory pathways and cancer cell proliferation. The compound is believed to modulate signaling pathways by inhibiting key enzymes or binding to specific receptors, thus altering cellular responses.

Pharmacological Studies

Research has indicated that derivatives of benzo[d]isoxazole exhibit various pharmacological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can exert cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
  • Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • Anticancer Activity : A study on benzoxazole derivatives demonstrated significant cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis in these cells suggests it may have similar potential .
  • Spasmolytic Activity : Variants of benzo[d]isoxazole have been systematically examined for spasmolytic effects. Some derivatives showed promising results in both in vitro and in vivo studies, indicating a potential therapeutic application in gastrointestinal disorders .

Data Table: Biological Activities and Effects

Activity Type Cell Line/Model Effect Observed Reference
AnticancerMCF-7Cytotoxicity
AnticancerA549Induction of apoptosis
Anti-inflammatoryIn vitro modelsInhibition of inflammatory cytokines
SpasmolyticIn vivo rat modelsReduction in spasm frequency

Q & A

Q. How can researchers optimize the synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. Key steps include:

  • Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C to facilitate amide bond formation .
  • Catalysts : Employ coupling agents like HATU or EDCI to improve reaction efficiency .
  • Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the pure compound .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingEDCI, DMF, 70°C, 12h6895%
RecrystallizationEthanol, −20°C85>99%

Q. What analytical techniques are essential for confirming the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of benzoisoxazole (δ 7.2–8.1 ppm) and thiophen-benzyl (δ 6.8–7.5 ppm) moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 379.12 (calculated for C₂₀H₁₆N₂O₂S) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) ensures >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. negligible effects) across preclinical studies?

Methodological Answer: Discrepancies may arise from:

  • Assay Variability : Standardize models (e.g., murine RAW264.7 macrophages for anti-inflammatory assays) and dose ranges (1–50 µM) .
  • Metabolic Stability : Assess liver microsomal stability (e.g., human S9 fractions) to rule out rapid degradation in certain assays .
  • Target Specificity : Use siRNA knockdown or CRISPR-Cas9 models to validate interactions with proposed targets (e.g., COX-2 or NF-κB) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound’s pharmacological profile?

Methodological Answer:

  • Functional Group Modifications :
    • Replace the thiophene ring with furan or pyridine to alter electronic properties .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl moiety to enhance target binding .
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains) .
  • Pharmacokinetic Profiling : Assess logP (octanol/water) and plasma protein binding to optimize bioavailability .

Q. How can researchers integrate computational and experimental data to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics Simulations : Simulate binding stability with proposed targets (e.g., 100 ns trajectories in GROMACS) .
  • Transcriptomic Analysis : Use RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis or inflammation) .
  • Kinase Profiling : Screen against a panel of 100+ kinases (Eurofins KinaseProfiler) to identify off-target effects .

Data Contradiction Analysis

Q. How should researchers address conflicting results in cytotoxicity assays (e.g., IC₅₀ variations across cancer cell lines)?

Methodological Answer:

  • Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48h exposure) .
  • Metabolic Activity Confounders : Normalize data to mitochondrial activity (MTT assay) and rule out ROS interference via N-acetylcysteine controls .
  • Multi-Center Validation : Collaborate with independent labs to replicate results in triple-negative breast cancer (MDA-MB-231) and glioblastoma (U87) models .

Experimental Design Tables

Q. Table 1: In Vitro Anti-Inflammatory Screening Protocol

ParameterDetails
Cell LineRAW264.7 macrophages
StimulusLPS (1 µg/mL, 24h)
Test Concentrations1, 10, 50 µM
ReadoutTNF-α ELISA, NO production (Griess assay)
ControlsDexamethasone (10 µM), vehicle (DMSO)
Reference :

Q. Table 2: Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersExpected Outcomes
¹H NMR500 MHz, DMSO-d₆Peaks for isoxazole (δ 8.0), thiophene (δ 7.3)
HRMSESI+, m/z 379.12[M+H]⁺ at 379.12 ± 0.02
HPLCC18, 70:30 ACN:H₂ORetention time: 6.8 min, >98% purity
Reference :

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